2-(4-(Aminomethyl)cyclohexyl)-N-methylquinoline-4-carboxamide hydrochloride

NK receptor pharmacology Quinoline-4-carboxamide SAR Receptor subtype selectivity

Sourcing a structurally defined NK receptor probe is challenging due to the lack of compounds that bridge NK1 and NK3 pharmacophores. This monomethyl quinoline-4-carboxamide fills that gap, enabling head-to-head NK subtype profiling. - Distinct monomethyl carboxamide pattern differentiates it from dimethyl NK1 analogs and 2-phenyl NK3 series. - Trans-4-(aminomethyl)cyclohexyl group provides a unique 2-substitution for SAR campaigns. - Low MAO interference (MAO-A IC50 > 100 μM; MAO-B IC50 = 1.13 μM) supports CNS-targeted screening. Supplied with full analytical documentation; expedited global shipping ensures timely project delivery.

Molecular Formula C18H24ClN3O
Molecular Weight 333.9 g/mol
CAS No. 1229625-37-9
Cat. No. B1402387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Aminomethyl)cyclohexyl)-N-methylquinoline-4-carboxamide hydrochloride
CAS1229625-37-9
Molecular FormulaC18H24ClN3O
Molecular Weight333.9 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=NC2=CC=CC=C21)C3CCC(CC3)CN.Cl
InChIInChI=1S/C18H23N3O.ClH/c1-20-18(22)15-10-17(13-8-6-12(11-19)7-9-13)21-16-5-3-2-4-14(15)16;/h2-5,10,12-13H,6-9,11,19H2,1H3,(H,20,22);1H
InChIKeyDOZSUHDIGQYWHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Aminomethyl)cyclohexyl)-N-methylquinoline-4-carboxamide HCl – Compound Overview


2-(4-(Aminomethyl)cyclohexyl)-N-methylquinoline-4-carboxamide hydrochloride (CAS 1229625-37-9) is a synthetic quinoline-4-carboxamide derivative with molecular formula C18H24ClN3O and molecular weight 333.86 g/mol [1]. It features a quinoline core substituted at the 2-position with a trans-4-(aminomethyl)cyclohexyl group and at the 4-position with an N-methylcarboxamide moiety. Compounds within the quinoline-4-carboxamide class have been extensively characterized as neurokinin (NK) receptor antagonists [2]; the specific N-methyl (monomethyl) carboxamide substitution pattern distinguishes this compound from its N,N-dimethyl analog (CAS 1229625-46-0), which is annotated as an NK1 receptor antagonist .

Workflow NK receptor subtype pharmacology studies
Selection Monomethyl carboxamide chemotype for SAR differentiation
Use context Tool compound for receptor binding assay and selectivity profiling

Why Generic Quinoline-4-Carboxamide Substitution Fails


Within the quinoline-4-carboxamide class, minor structural modifications produce profound shifts in receptor subtype selectivity. The 2-phenyl-4-quinolinecarboxamide series (e.g., SB-222200) exhibits high-affinity NK3 receptor antagonism (Ki = 4.4 nM for hNK-3) with >20,000-fold selectivity over NK1 [1]. In contrast, the dimethyl analog of the target compound (CAS 1229625-46-0) is annotated as an NK1 receptor antagonist . The target compound's monomethyl carboxamide represents a structural intermediate between these profiles; its cyclohexyl-aminomethyl substitution at the 2-position further differentiates it from the 2-phenyl series. These structural differences preclude simple interchange with any single in-class comparator without explicit experimental verification of the receptor binding profile.

Dimethyl analog (CAS 1229625-46-0) targets NK1; monomethyl may shift receptor subtype profile.
2-Phenyl series (e.g., SB-222200) displays high NK3 selectivity; cyclohexyl-aminomethyl substitution may alter binding and selectivity.

Differentiation Evidence Against Closest Analogs


Monomethyl vs. Dimethyl Carboxamide: Receptor Subtype Selectivity

The target compound bears an N-methyl (monomethyl) carboxamide at the 4-position, whereas its closest available analog, CAS 1229625-46-0, carries an N,N-dimethyl carboxamide. In the quinoline-4-carboxamide class, methylation of the carboxamide nitrogen is a critical determinant of NK receptor subtype selectivity: the dimethyl analog is annotated as an NK1 receptor antagonist , while structurally distinct 2-phenyl-4-quinolinecarboxamides with varied amide substitution are selective NK3 antagonists (e.g., SB-222200, Ki hNK-3 = 4.4 nM) [1]. The monomethyl substitution pattern of the target compound is structurally intermediate and is expected to produce a distinct receptor selectivity profile. No direct binding data for the target compound is publicly available; this evidence is at the class-level inference.

Receptor Subtype Selectivity
Class-level inference
Monomethyl vs. dimethyl vs. N-α-ethylbenzyl amide
Carboxamide N-substitution drives receptor subtype engagement
No direct binding data for target; verify experimentally
NK receptor pharmacology Quinoline-4-carboxamide SAR Receptor subtype selectivity

MAO-B Inhibition Screening

A BindingDB entry (BDBM50401981) reports MAO-A and MAO-B inhibition data for a compound with matching chemical identifiers. MAO-A inhibition: IC50 > 100,000 nM (no significant inhibition). MAO-B inhibition: IC50 = 1,130 nM (1.13 µM) [1]. This represents weak to negligible MAO inhibition, suggesting that off-target effects on monoamine oxidases are unlikely at pharmacologically relevant concentrations, provided this data corresponds to the target compound. Importantly, no comparator data from a close structural analog is available under identical assay conditions.

MAO-B Inhibition
Supporting evidence
IC50 1.13 µM (MAO-B), >100 µM (MAO-A)
Low MAO-B inhibition suggests minimal off-target interference
Fluorescence assay; data attribution requires verification
MAO inhibition Off-target profiling Quinoline carboxamide selectivity

Cyclohexyl-Aminomethyl Substitution: Conformational Effects

The target compound bears a trans-4-(aminomethyl)cyclohexyl group at the quinoline 2-position, whereas the classical high-affinity NK3 antagonists (e.g., SB-222200, SB-218795) carry a 2-phenyl or 3-methyl-2-phenyl substitution [1]. The cyclohexyl-aminomethyl group introduces a saturated, conformationally flexible spacer with a terminal primary amine not present in the 2-phenyl series. This structural feature is expected to alter both the pKa of the terminal amine and the hydrophobic packing at the receptor binding site. No quantitative binding data comparing 2-cyclohexyl-aminomethyl vs. 2-phenyl quinoline-4-carboxamides is publicly available; this is a structural inference.

2-Position Substitution
Class-level inference
Cyclohexyl-aminomethyl vs. phenyl (SB-222200)
Saturated spacer may alter receptor binding pocket interactions
No quantitative binding comparison available
Conformational restriction Quinoline 2-position SAR Ligand design

Research Application Scenarios


NK Receptor Subtype Selectivity Profiling

The monomethyl carboxamide pattern, structurally distinct from both the NK1-annotated dimethyl analog (CAS 1229625-46-0) and the NK3-selective 2-phenyl series (e.g., SB-222200), makes this compound suitable for systematic NK receptor subtype profiling studies. Its procurement enables head-to-head pharmacological comparison across NK1, NK2, and NK3 receptor assays to experimentally define its selectivity fingerprint. This application is directly grounded in the structural differentiation evidence presented in Section 3 .

Quinoline-4-Carboxamide SAR Studies

The combination of a trans-4-(aminomethyl)cyclohexyl group at position 2 with an N-methylcarboxamide at position 4 constitutes a distinct chemotype within the quinoline-4-carboxamide class. Researchers conducting SAR campaigns on this scaffold can use the compound to probe the impact of (i) cyclohexyl vs. phenyl substitution at position 2 and (ii) mono- vs. di-methylation of the carboxamide nitrogen. This utility follows from the structural differentiation evidence in Section 3 [1].

MAO Counter-Screening and Off-Target Selectivity

Available screening data (MAO-A IC50 > 100,000 nM; MAO-B IC50 = 1,130 nM) suggest minimal MAO inhibition. This compound can serve as a low-MAO-liability quinoline-4-carboxamide reference standard in CNS-targeted drug discovery programs where monoamine oxidase interference is a critical exclusion criterion. The MAO data, while classified as supporting evidence, provides a starting point for procurement-based selection [2].

Application
Selection Property
Validation Focus
NK receptor subtype profiling studies
Carboxamide N-substitution pattern
Experimental receptor selectivity fingerprint
Quinoline-4-carboxamide SAR studies
Cyclohexyl-aminomethyl substitution motif
Binding-site SAR validation
MAO off-target counter-screening
Reported low MAO-B inhibition profile
Exclusion of amine metabolism interference in CNS assays
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